molecular formula C17H16N2O3 B2676998 phenyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate CAS No. 941993-44-8

phenyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate

Cat. No.: B2676998
CAS No.: 941993-44-8
M. Wt: 296.326
InChI Key: WZCXODQXXRHXEV-UHFFFAOYSA-N
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Description

Phenyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate is a chemical compound that features a pyrrolidine ring, a phenyl group, and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate typically involves the reaction of 3-(2-oxopyrrolidin-1-yl)aniline with phenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction could produce phenyl N-[3-(2-aminopyrrolidin-1-yl)phenyl]carbamate.

Scientific Research Applications

Phenyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The pyrrolidine ring may also interact with receptor sites, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate oxides
  • Phenyl N-[3-(2-aminopyrrolidin-1-yl)phenyl]carbamate
  • Phenyl N-[3-(2-hydroxypyrrolidin-1-yl)phenyl]carbamate

Uniqueness

This compound is unique due to its specific combination of a pyrrolidine ring and a carbamate ester. This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds. Its ability to form covalent bonds with proteins and its potential as a scaffold for drug development highlight its uniqueness .

Properties

IUPAC Name

phenyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-16-10-5-11-19(16)14-7-4-6-13(12-14)18-17(21)22-15-8-2-1-3-9-15/h1-4,6-9,12H,5,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCXODQXXRHXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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